molecular formula C19H13FN4 B3895562 1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B3895562
M. Wt: 316.3 g/mol
InChI Key: MHZXJVKACGPCRN-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as FPAM-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

FPAM-1 inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby blocking the downstream signaling pathway. FPAM-1 has been shown to exhibit selective inhibition against c-Met, Axl, and FGFR1 kinases, which are frequently overexpressed or mutated in cancer cells. Therefore, FPAM-1 has the potential to be used as a targeted therapy for cancer.
Biochemical and Physiological Effects:
FPAM-1 has been shown to exhibit potent inhibitory activity against cancer cell proliferation and migration in vitro. It has also been shown to inhibit tumor growth and metastasis in vivo. Furthermore, FPAM-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects are mediated by the inhibition of protein kinases, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

FPAM-1 has several advantages for lab experiments. It exhibits potent inhibitory activity against protein kinases, which makes it a useful tool for studying the downstream signaling pathways. FPAM-1 also exhibits selective inhibition against specific kinases, which allows for the investigation of the specific roles of these kinases in cellular processes. However, FPAM-1 has some limitations, such as its low solubility in water and its potential toxicity. Therefore, the optimal concentration and conditions for FPAM-1 experiments need to be carefully determined.

Future Directions

There are several future directions for the research of FPAM-1. One direction is to investigate its potential as a targeted therapy for cancer. FPAM-1 has shown promising results in preclinical studies, and further investigation is needed to determine its efficacy and safety in clinical trials. Another direction is to study the structure-activity relationship of FPAM-1 and its analogs to optimize its potency and selectivity. Furthermore, the potential applications of FPAM-1 in other diseases, such as inflammation and autoimmune disorders, should be explored. Finally, the development of new synthetic methods for FPAM-1 and its analogs could improve their yield and reduce their cost.

Scientific Research Applications

FPAM-1 has been studied extensively for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against several protein kinases, including c-Met, Axl, and FGFR1. These kinases are involved in various cellular processes, such as cell proliferation, differentiation, and survival, and are frequently dysregulated in cancer. Therefore, FPAM-1 has been investigated as a potential anticancer agent.

properties

IUPAC Name

1-(4-fluoroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4/c1-12-10-18(22-14-8-6-13(20)7-9-14)24-17-5-3-2-4-16(17)23-19(24)15(12)11-21/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZXJVKACGPCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 3
1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 4
1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 5
1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 6
1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

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